ICI-63197

Description

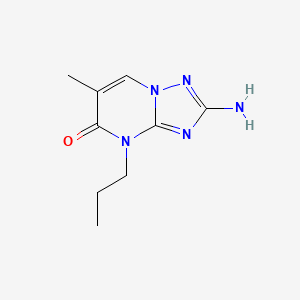

structure

Propriétés

IUPAC Name |

2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-4-13-7(15)6(2)5-14-9(13)11-8(10)12-14/h5H,3-4H2,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDVRVNMIJAGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=CN2C1=NC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041391 | |

| Record name | 2-Amino-4,5-dihydro-6-methyl-4-propyl-5-triazolo-(1,5-c)-pyramidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27277-00-5 | |

| Record name | 2-Amino-6-methyl-4-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27277-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ici 63197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027277005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-5(4H)-one, 2-amino-6-methyl-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4,5-dihydro-6-methyl-4-propyl-5-triazolo-(1,5-c)-pyramidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methyl-4-propyl-1,2,4-triazolo[1,5-a]pyrimidin-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICI-63197 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015G4I43YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ICI-63197

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI-63197 is a chemical compound that has been investigated for its potential therapeutic effects, notably demonstrating antidepressant properties in preclinical studies.[1][2] Its primary mechanism of action revolves around the modulation of intracellular signaling pathways, specifically through the inhibition of phosphodiesterase (PDE) enzymes. This guide provides a detailed examination of its molecular interactions, the resultant signaling cascade, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Phosphodiesterase (PDE)

The principal mechanism of action of this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[3] Specifically, this compound shows inhibitory activity against PDE3 and PDE4.[1][2][4] By inhibiting these enzymes, this compound prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP.[3][5]

The elevation of cAMP levels is a critical event that triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[6][7] PKA is a key effector of cAMP and, upon activation, phosphorylates numerous substrate proteins, leading to a wide range of cellular responses.[7][8]

Quantitative Data: Inhibitory Potency

The inhibitory potency of a compound is a critical parameter in pharmacology, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).[9] These values provide a quantitative measure of the drug's efficacy in inhibiting its target. For this compound, the following inhibitory constants have been reported:

| Target Enzyme | Inhibitory Constant (Ki) |

| PDE3 | 9 µM |

| PDE4 | 10 µM |

| Table 1: Inhibitory constants (Ki) of this compound for PDE3 and PDE4.[1][2][4] |

It is noted that this compound exhibits selectivity against PDE1 and PDE2.[1][2]

Signaling Pathway

The inhibition of PDE4 by this compound initiates a well-defined signaling pathway that ultimately mediates its physiological effects. The key steps are outlined below:

-

Inhibition of PDE4: this compound binds to the active site of the PDE4 enzyme, preventing it from hydrolyzing cAMP.

-

Accumulation of cAMP: The reduced degradation of cAMP leads to its accumulation within the cell.

-

Activation of PKA: Elevated cAMP levels lead to the activation of PKA.[7]

-

Downstream Phosphorylation: Activated PKA phosphorylates a variety of downstream target proteins, including transcription factors, ion channels, and other enzymes.[8] This can influence gene expression and cellular function, such as reducing the production of pro-inflammatory cytokines like TNF-α.[3][10]

Figure 1. Signaling pathway of this compound action.

Experimental Protocols

The mechanism of action of PDE inhibitors like this compound is typically elucidated through a series of in vitro and cell-based assays.

Objective: To determine the inhibitory potency (IC50) of this compound against specific PDE isoenzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE enzymes (e.g., PDE3, PDE4) are used.

-

Substrate: A fluorescently labeled or radiolabeled cAMP derivative is used as the substrate.

-

Assay Principle: The assay measures the rate of cAMP hydrolysis by the PDE enzyme in the presence and absence of the inhibitor.

-

Procedure:

-

A reaction mixture is prepared containing the PDE enzyme, the substrate, and varying concentrations of this compound.

-

The reaction is incubated for a specific period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of product (hydrolyzed cAMP) is quantified. This can be done using methods like fluorescence polarization, FRET, or scintillation counting.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[11][12]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | PDE3/PDE4抑制剂 | MCE [medchemexpress.cn]

- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. KEGG PATHWAY: map04024 [kegg.jp]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

ICI-63197: A Technical Guide to a Dual PDE3/PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-63197 is a selective inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 3 (PDE3). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical findings. Notably, this guide addresses the conflicting reports regarding its potential as an antidepressant, presenting both preclinical evidence of efficacy and clinical data suggesting a lack of benefit and potential for adverse psychiatric effects.

Introduction

This compound, with the chemical name 2-Amino-6-methyl-4-propyl[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one, is a small molecule inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[1] Specifically, it exhibits inhibitory activity against PDE3 and PDE4, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound increases intracellular cAMP levels, thereby modulating various downstream signaling pathways. This mechanism has led to its investigation for a range of therapeutic applications, including as an anti-inflammatory agent and, most notably, as a potential antidepressant. However, its development history is marked by a significant discrepancy between promising preclinical results and disappointing clinical outcomes.

Mechanism of Action: Inhibition of PDE4 and Modulation of cAMP Signaling

The primary mechanism of action of this compound is the inhibition of PDE4, a critical enzyme in the cAMP signaling cascade. PDE4 is highly expressed in inflammatory and immune cells, as well as in the central nervous system. Its inhibition leads to an accumulation of intracellular cAMP.

The PDE4 Signaling Pathway

The elevation of cAMP levels by this compound initiates a cascade of intracellular events. cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA). Activated PKA can then phosphorylate a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, leading to the transcription of various genes involved in processes such as inflammation, memory, and mood regulation.

Quantitative Data

This compound has been characterized as a dual inhibitor of PDE3 and PDE4, with selectivity over other PDE isoforms. The inhibitory constants (Ki) are summarized in the table below.

| Target Enzyme | Inhibitory Constant (Ki) | Reference |

| Phosphodiesterase 3 (PDE3) | 9 µM | [1] |

| Phosphodiesterase 4 (PDE4) | 10 µM | [1] |

| Phosphodiesterase 1 (PDE1) | Selective (Higher Ki) | [1] |

| Phosphodiesterase 2 (PDE2) | Selective (Higher Ki) | [1] |

Table 1: Inhibitory Activity of this compound against Phosphodiesterase Isoforms.

Experimental Protocols

The following sections detail the methodologies used in the key studies that characterized the biochemical and pharmacological properties of this compound. These protocols are reconstructed based on the information available in the abstracts of the cited publications.

Phosphodiesterase Inhibition Assay

This protocol is based on the methodology described by Hoey et al. (1990) for the isolation and characterization of PDE isoforms from rat kidney.

Objective: To determine the inhibitory activity (Ki) of this compound against different PDE isoforms.

Materials:

-

Rat kidneys

-

Isotonic homogenization buffer with protease inhibitors

-

Fast Protein Liquid Chromatography (FPLC) system with a Mono-Q anion exchange column

-

[³H]-cAMP and [³H]-cGMP as substrates

-

This compound and other PDE inhibitors

-

Scintillation counter

Procedure:

-

Enzyme Preparation:

-

Homogenize fresh rat kidneys in an isotonic buffer containing protease inhibitors.

-

Centrifuge the homogenate to obtain a soluble fraction.

-

Apply the soluble fraction to a Mono-Q FPLC column.

-

Elute the different PDE isoforms using a salt gradient. Collect and identify the fractions corresponding to PDE1, PDE2, PDE3, and PDE4 based on their characteristic enzymatic activities and sensitivities to known inhibitors.

-

-

Enzyme Activity Assay:

-

Set up reaction mixtures containing the isolated PDE isoform, a known concentration of [³H]-cAMP or [³H]-cGMP as the substrate, and the appropriate buffer.

-

To determine the inhibitory effect of this compound, add varying concentrations of the compound to the reaction mixtures.

-

Incubate the reactions at a controlled temperature for a specific time.

-

Terminate the reaction.

-

Separate the product ([³H]-AMP or [³H]-GMP) from the unreacted substrate.

-

Quantify the amount of product formed using a scintillation counter.

-

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate concentrations to calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each PDE isoform.

-

Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Preclinical Assessment of Antidepressant-Like Activity

This protocol is based on the in vivo studies described by Wachtel (1983) in mice.

Objective: To evaluate the potential antidepressant-like effects of this compound using established animal models.

Animal Model: Male mice.

Experimental Models:

-

Antagonism of Reserpine-Induced Hypothermia:

-

Principle: Reserpine depletes monoamines, leading to a drop in body temperature. Antidepressants can counteract this effect.

-

Procedure:

-

Administer reserpine to induce hypothermia.

-

After a set period, administer different doses of this compound or a vehicle control intraperitoneally.

-

Measure the rectal temperature of the mice at regular intervals.

-

Compare the temperature changes in the this compound-treated groups to the control group.

-

-

-

Potentiation of Yohimbine Lethality:

-

Principle: Yohimbine, an α2-adrenergic antagonist, can be lethal at high doses. Some antidepressants potentiate this toxicity.

-

Procedure:

-

Administer different doses of this compound or a vehicle control.

-

After a set period, administer a sub-lethal dose of yohimbine.

-

Observe the animals for a defined period and record the mortality rate in each group.

-

Compare the lethality in the this compound-treated groups to the control group.

-

-

Preclinical and Clinical Findings: A Contradictory Profile

Preclinical Evidence of Antidepressant-Like Effects

Studies by Wachtel (1983) demonstrated that this compound exhibited antidepressant-like activity in established rodent models. The compound was shown to antagonize reserpine-induced hypothermia and potentiate yohimbine-induced lethality in mice, effects that are characteristic of clinically effective antidepressants. These findings suggested that by enhancing central noradrenergic transmission through PDE4 inhibition, this compound held promise as a novel antidepressant.

Clinical Trial Results

In contrast to the promising preclinical data, a 1973 clinical trial with this compound in human volunteers and patients yielded disappointing results. The study, summarized by P.F.C. Bayliss, reported a lack of any beneficial effect in patients with depression, anxiety, or schizophrenia. In fact, there was a suggestion that the compound might have worsened the depressed mood in some individuals.

Furthermore, the clinical trial revealed a range of unpleasant side effects, even at low doses. These included nausea, vomiting, dizziness, and in some cases, angina pectoris with chronic dosing.

| Clinical Study Aspect | Findings |

| Efficacy in Depression | No beneficial effect; potential worsening of mood. |

| Efficacy in Anxiety | No beneficial effect. |

| Efficacy in Schizophrenia | No beneficial effect. |

| Adverse Effects | Nausea, vomiting, dizziness, angina pectoris. |

Table 2: Summary of Findings from the 1973 Clinical Trial of this compound.

Discussion and Conclusion

This compound serves as a noteworthy case study in drug development, highlighting the potential for discordance between preclinical and clinical findings. While its mechanism of action as a PDE3/PDE4 inhibitor and its effects in animal models of depression were well-characterized and suggested therapeutic potential, the human clinical data told a different story. The lack of efficacy and the presence of significant side effects ultimately halted its development for psychiatric indications.

For researchers and drug development professionals, the story of this compound underscores the importance of:

-

Thorough preclinical safety and tolerability studies: The side effects observed in the clinic may have been predictable with more extensive preclinical toxicology.

-

Careful consideration of species differences: The translation of efficacy from rodent models of depression to human clinical populations is notoriously challenging.

-

The value of early human trials: "Fail early, fail cheap" is a crucial mantra in drug development. The clinical trial, despite its negative outcome, provided definitive data that prevented further investment in a non-viable compound for this indication.

References

Unveiling the Biological Activity of ICI-63197: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-63197 is a selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes critical in the regulation of intracellular second messengers. This document provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, mechanism of action, and physiological effects. Detailed experimental protocols for assessing its activity and diagrams illustrating the relevant signaling pathways and experimental workflows are included to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Phosphodiesterases

This compound exerts its biological effects by inhibiting the activity of phosphodiesterase enzymes, specifically PDE3 and PDE4. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes. By inhibiting PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP, thereby modulating downstream signaling pathways. This targeted inhibition gives rise to its observed physiological effects, including potential antidepressant properties and enhancement of central noradrenergic transmission.[1]

Quantitative Inhibitory Potency

The inhibitory activity of this compound against PDE isoenzymes has been quantified, demonstrating its selectivity. The following table summarizes the reported inhibition constants (Ki).

| Target Enzyme | Inhibition Constant (Ki) | Selectivity Notes |

| PDE3 | 9 µM | Selective against PDE1 and PDE2. |

| PDE4 | 10 µM | Selective against PDE1 and PDE2. |

Data sourced from MedchemExpress.[1]

Signaling Pathway Modulation

The inhibition of PDE3 and PDE4 by this compound directly impacts the cAMP signaling cascade. An elevation in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.

In Vitro and In Vivo Biological Activities

Experimental studies have revealed several biological effects of this compound:

-

Neuropharmacological Effects:

-

Demonstrates antidepressant effects.[1]

-

Dose-dependently antagonizes reserpine-induced hypothermia in mice at doses of 0.48-29.9 µmol/kg (intraperitoneal administration).[1]

-

Potentiates the locomotor stimulatory effect of dopamine and the dopamine agonist Lisuride in the nucleus accumbens of rats.[1]

-

-

Cardiovascular and Vascular Effects:

-

At a concentration of 30 μM, it significantly enhances the stimulation-induced outflow of radioactivity in rabbit isolated pulmonary artery pre-incubated with [³H]-noradrenaline.[1]

-

At the same concentration (30 μM), it shows no effect on the stimulation-induced outflow in mouse atria at a 2 Hz stimulation frequency.[1]

-

Detailed Experimental Protocols

The following protocols provide a framework for assessing the inhibitory activity of compounds like this compound against phosphodiesterases.

Phosphodiesterase Activity Assay (Radiometric Method)

This method is a modification of previously published procedures and involves a two-step enzymatic reaction.[2][3]

Principle: The assay measures the hydrolysis of radiolabeled cAMP ([³H]-cAMP) to [³H]-5'-AMP by the phosphodiesterase enzyme. The resulting [³H]-5'-AMP is then converted to [³H]-adenosine by a 5'-nucleotidase (often from snake venom). The radiolabeled adenosine product is separated from the unreacted [³H]-cAMP using ion-exchange chromatography, and the amount of radioactivity is quantified by liquid scintillation counting.

Materials and Reagents:

-

Tris-HCl buffer (e.g., 40 mM, pH 7.5)

-

MgCl₂

-

[³H]-cAMP

-

Unlabeled cAMP

-

Phosphodiesterase enzyme (purified or from tissue homogenate)

-

This compound or other test inhibitors

-

Snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, the phosphodiesterase enzyme preparation, and varying concentrations of this compound (or vehicle for control).

-

Initiation of Reaction: Start the reaction by adding a solution of [³H]-cAMP mixed with unlabeled cAMP to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the PDE reaction by boiling the tubes for 1-2 minutes.

-

5'-Nucleotidase Reaction: After cooling, add snake venom to the reaction mixture and incubate at 30°C for 10-15 minutes to convert [³H]-5'-AMP to [³H]-adenosine.

-

Separation: Apply the reaction mixture to a prepared anion-exchange column. The negatively charged [³H]-cAMP and [³H]-5'-AMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.

-

Elution and Quantification: Elute the [³H]-adenosine from the column with a low-salt buffer and collect the eluate in a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Luminescent Phosphodiesterase Assay (e.g., PDE-Glo™)

This is a high-throughput method for measuring PDE activity.[4][5]

Principle: The assay is performed in two steps. First, the PDE enzyme hydrolyzes cAMP. In the second step, the remaining cAMP is used by a cAMP-dependent protein kinase (PKA) to phosphorylate a substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.

Procedure:

-

PDE Reaction: Set up the PDE reaction by incubating the phosphodiesterase enzyme with cAMP and different concentrations of this compound.

-

Termination and Detection: Add a termination buffer containing a PDE inhibitor (e.g., IBMX) to stop the reaction. Then, add a detection solution containing ATP and PKA.

-

Kinase Reaction: The remaining cAMP from the first step drives the PKA-mediated phosphorylation, depleting ATP.

-

Luminescence Measurement: Add a reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: A higher luminescent signal corresponds to lower PDE activity (i.e., higher inhibition). Calculate the IC50 value as described for the radiometric assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 5. promega.com [promega.com]

The Influence of ICI-63197 on Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the effects of the compound ICI-63197 on the cyclic adenosine monophosphate (cAMP) signaling pathway. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the compound's mechanism of action, quantitative inhibitory data, and the experimental protocols necessary to investigate its effects.

Introduction to this compound and Cyclic AMP Signaling

Cyclic AMP is a ubiquitous second messenger crucial for regulating a vast array of cellular functions, from metabolism and gene transcription to immune responses and neurotransmission.[1] The intracellular concentration of cAMP is tightly controlled by a balance between its synthesis by adenylyl cyclases and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[1] By hydrolyzing cAMP to the inactive 5'-AMP, PDEs terminate cAMP-mediated signaling events.

The PDE superfamily is composed of 11 families (PDE1-PDE11), each with multiple isoforms that exhibit distinct tissue distribution, subcellular localization, and substrate specificities. This diversity allows for the precise spatial and temporal control of cAMP signaling within cellular microdomains. Consequently, inhibitors of specific PDE families have emerged as valuable therapeutic agents for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions.

This compound is a chemical compound identified as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[2] Inhibition of these specific PDE isozymes leads to an accumulation of intracellular cAMP, thereby potentiating the signaling cascades downstream of cAMP. This guide will delve into the specifics of this interaction.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the catalytic activity of PDE3 and PDE4 enzymes. By blocking the active site of these enzymes, this compound prevents the hydrolysis of cAMP. This leads to an elevation of intracellular cAMP levels, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). The functional consequences of this cAMP elevation are cell-type specific but generally involve the modulation of inflammatory responses, smooth muscle relaxation, and neuronal activity.

Below is a diagram illustrating the core cAMP signaling pathway and the point of intervention for this compound.

Quantitative Data: Inhibitory Activity

The potency of this compound as a phosphodiesterase inhibitor is quantified by its inhibitor constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. This compound demonstrates selectivity, primarily targeting PDE3 and PDE4, with negligible activity against PDE1 and PDE2.[2]

| Target Enzyme | Inhibitor Constant (Kᵢ) | Selectivity Profile | Reference |

| Phosphodiesterase 3 (PDE3) | 9 µM | Inhibited | [2] |

| Phosphodiesterase 4 (PDE4) | 10 µM | Inhibited | [2] |

| Phosphodiesterase 1 (PDE1) | > 100 µM (inferred) | Selective Against | [2] |

| Phosphodiesterase 2 (PDE2) | > 100 µM (inferred) | Selective Against | [2] |

Experimental Protocols

This section details the methodologies for key experiments required to characterize the effects of this compound on cAMP signaling.

Phosphodiesterase Activity Assay (Two-Step Radioassay)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against specific PDE isozymes by measuring the hydrolysis of radiolabeled cAMP.[3]

Objective: To quantify the rate of cAMP hydrolysis by a specific PDE isozyme in the presence and absence of this compound to determine the inhibitor's potency (IC₅₀ and subsequently Kᵢ).

Materials:

-

Purified recombinant PDE3 or PDE4 enzyme

-

[³H]-cAMP (radiolabeled cyclic AMP)

-

Unlabeled ("cold") cAMP

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

This compound stock solution (in DMSO)

-

Snake venom (from Ophiophagus hannah), containing 5'-nucleotidase

-

Dowex anion-exchange resin

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, a known concentration of purified PDE enzyme, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a control with no inhibitor.

-

Initiation: Start the reaction by adding the cAMP substrate solution. This solution contains a mixture of unlabeled cAMP and a tracer amount of [³H]-cAMP. The final substrate concentration should be below the Kₘ of the enzyme for accurate Kᵢ determination.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range (less than 20% substrate hydrolysis).

-

Termination: Stop the reaction by boiling the tubes at 100°C for 2 minutes to denature the PDE enzyme. Cool the samples on ice.

-

Conversion to Adenosine: Add snake venom to each tube and incubate at 30°C for 10 minutes. The 5'-nucleotidase in the venom will convert the [³H]-5'-AMP product into [³H]-adenosine.

-

Separation: Apply the reaction mixture to a Dowex anion-exchange column. The negatively charged unreacted [³H]-cAMP and [³H]-5'-AMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.

-

Quantification: Elute the [³H]-adenosine from the column, collect it in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate.

References

Obscure Compound ICI-63197: Limited Footprint in Neuroscience Research Obscures Potential for In-depth Analysis

ICI-63197, a phosphodiesterase inhibitor, shows a sparse and dated history in neuroscience research, with early clinical investigations yielding no significant therapeutic benefits and notable side effects. A comprehensive review of available scientific literature reveals a lack of substantive data to construct a detailed technical guide on its core applications, mechanisms, and experimental protocols within the field of neuroscience.

Initial clinical trials with this compound explored its potential in treating a range of conditions, including depression, schizophrenia, and anxiety. However, these studies did not demonstrate any beneficial effects in patients.[1] In fact, in the case of depression, there was a suggestion of a worsening of mood.[1] The development and investigation of the compound were further hampered by the emergence of unpleasant side effects at low doses, including nausea, vomiting, dizziness, and flushing.[1]

The primary mechanism of action for this compound is the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[2] By inhibiting this enzyme, this compound increases the intracellular levels of cAMP. While this mechanism is a target in various therapeutic areas, its specific implications and pathways in a neuroscience context for this particular compound remain largely undocumented in recent scientific literature.

Summary of Clinical Observations

Due to the limited and largely qualitative nature of the available historical data, a detailed quantitative summary is not feasible. The following table provides a synopsis of the reported clinical findings.

| Condition Studied | Outcome | Notable Side Effects |

| Endogenous Depression | No beneficial effect; suggestion of worsening mood.[1] | Nausea, vomiting, dizziness, flushing at low doses (1-4 mg).[1] |

| Schizophrenia | No beneficial effect observed.[1] | Nausea, vomiting, dizziness, flushing at low doses (1-4 mg).[1] |

| Anxiety State | No beneficial effect observed.[1] | Nausea, vomiting, dizziness, flushing at low doses (1-4 mg).[1] |

Experimental Protocols and Methodologies

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound would exert its effects in the central nervous system are not well-elucidated in the available literature. While it is known to be a phosphodiesterase inhibitor, the specific downstream consequences of cAMP elevation in relevant neuronal circuits for this compound have not been mapped. Consequently, the creation of detailed signaling pathway diagrams as requested is not possible based on the current body of evidence.

References

Unveiling ICI-63,197: A Technical Guide to a Novel Phosphodiesterase Inhibitor

An In-depth Exploration of the Discovery, Mechanism of Action, and Preclinical Evaluation of a Compound at the Intersection of Inflammation and Neuropsychiatry.

This technical guide provides a comprehensive overview of the discovery and history of ICI-63,197, a potent phosphodiesterase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's origins at Imperial Chemical Industries (ICI), its mechanism of action, and the key preclinical findings that defined its pharmacological profile.

Discovery and Historical Context

Initially selected for clinical trials based on its anti-bronchoconstrictor effects in animal models, further preclinical work on ICI-63,197 revealed a range of effects suggesting a potential action on the central nervous system.[1] This led to the exploration of its utility in a variety of disease states.[1]

However, the clinical development of ICI-63,197 was ultimately halted due to the early onset of unpleasant side effects.[1] At low doses of 1-4 mg, clinical trial participants experienced nausea, vomiting, dizziness, and flushing.[1] More concerningly, angina pectoris was induced in two subjects during chronic dosing.[1] These adverse effects precluded further investigation and the compound did not advance to later-stage clinical trials.

Physicochemical Properties and Synthesis

ICI-63,197 is a triazolopyrimidine derivative with the following key identifiers:

| Property | Value |

| Chemical Name | 2-Amino-6-methyl-4-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one |

| CAS Number | 27277-00-5 |

| Molecular Formula | C₉H₁₃N₅O |

| Molecular Weight | 207.23 g/mol |

A general synthetic route for ICI-63,197 has been described, involving the reaction of 2-amino-6-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-one with propyl bromide in the presence of triethylamine and chloroform.

Mechanism of Action: Inhibition of Phosphodiesterases 3 and 4

The primary mechanism of action of ICI-63,197 is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically targeting PDE3 and PDE4. These enzymes are responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, ICI-63,197 leads to an accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways.

Quantitative Data on Phosphodiesterase Inhibition:

| Enzyme Target | Inhibition Constant (Ki) | IC50 |

| PDE3 | 9 µM | Not Reported |

| PDE4 | 10 µM | 35 nM |

Signaling Pathways

The dual inhibition of PDE3 and PDE4 by ICI-63,197 impacts a broad range of cellular functions, from inflammation to neuronal activity.

Preclinical Pharmacology: In Vivo Studies

Preclinical investigations revealed potential antidepressant properties of ICI-63,197, which were explored through various animal models.

Antagonism of Reserpine-Induced Hypothermia

Reserpine, a drug that depletes monoamines, induces a state of hypothermia in rodents, which can be reversed by antidepressant compounds.

Experimental Protocol: Reserpine-Induced Hypothermia

-

Animals: Male mice are used for this assay.

-

Drug Administration: Reserpine (typically 2 mg/kg) is administered intraperitoneally (i.p.).

-

Test Compound Administration: ICI-63,197 is administered at varying doses, often 30 minutes before reserpine.

-

Temperature Measurement: Rectal temperature is measured at regular intervals (e.g., every 30 minutes for 2-3 hours) following reserpine administration.

-

Data Analysis: The change in body temperature from baseline is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the reversal of hypothermia by ICI-63,197 compared to the reserpine-only control group.

Potentiation of Dopamine Agonist-Induced Locomotor Activity

ICI-63,197 was also shown to enhance the locomotor-stimulating effects of dopamine agonists, suggesting an interaction with central dopaminergic pathways.

Experimental Protocol: Dopamine Agonist-Induced Locomotor Activity

-

Animals: Male rats are typically used.

-

Habituation: Animals are habituated to the locomotor activity chambers for a set period before drug administration.

-

Drug Administration: ICI-63,197 (or vehicle) is administered, followed by a dopamine agonist such as apomorphine or a direct infusion of dopamine into a specific brain region like the nucleus accumbens.

-

Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors for a defined period (e.g., 60-90 minutes).

-

Data Analysis: The total locomotor activity counts are compared between groups receiving the dopamine agonist alone and those receiving the combination of ICI-63,197 and the dopamine agonist. Statistical tests are used to determine if the potentiation is significant.

Phosphodiesterase Inhibition Assay

The in vitro inhibitory activity of ICI-63,197 against PDE enzymes is a critical component of its characterization.

Experimental Protocol: Phosphodiesterase Inhibition Assay

-

Enzyme Source: Purified PDE3 and PDE4 enzymes are used.

-

Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) is used as the substrate.

-

Incubation: The enzyme, substrate, and varying concentrations of ICI-63,197 are incubated in a suitable buffer at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The enzymatic reaction is stopped, often by boiling or the addition of a stop solution.

-

Separation: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted cAMP. This can be achieved using techniques like anion-exchange chromatography.

-

Quantification: The amount of radiolabeled 5'-AMP is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of ICI-63,197 is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion

ICI-63,197 represents an early exploration into the therapeutic potential of dual PDE3/PDE4 inhibitors. While its clinical development was curtailed by a challenging side-effect profile, the preclinical research into this compound provided valuable insights into the roles of these phosphodiesterases in both inflammatory and central nervous system disorders. The data and methodologies associated with ICI-63,197 remain a relevant case study for scientists and researchers in the ongoing development of more selective and tolerable phosphodiesterase inhibitors for a range of therapeutic applications.

References

- 1. usrtk.org [usrtk.org]

- 2. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined Targeted Radiopharmaceutical Therapy and Immune Checkpoint Blockade: From Preclinical Advances to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ICI-63197: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-63197 is a potent phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant antidepressant-like and locomotor-stimulatory effects in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented to facilitate further research and development. Furthermore, this guide visualizes the compound's mechanism of action through the cyclic AMP (cAMP) signaling pathway and outlines key experimental workflows using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-Amino-6-methyl-4-propyl-triazolo[1,5-a]pyrimidin-5(4H)-one, is a triazolopyrimidine derivative. Its chemical structure is characterized by a fused triazolopyrimidine ring system with amino, methyl, and propyl substitutions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Amino-6-methyl-4-propyl-triazolo[1,5-a]pyrimidin-5(4H)-one | |

| Synonyms | ICI 63,197, PP-796 | |

| CAS Number | 27277-00-5 | |

| Molecular Formula | C₉H₁₃N₅O | |

| Molecular Weight | 207.23 g/mol | |

| Appearance | White solid | |

| Melting Point | 161.8-163 °C | |

| Solubility | DMSO: 13 mg/mL | |

| LogP | 0.49 (at 20℃) |

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary mechanism of action of this compound is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the transcription of genes involved in neuroplasticity, neuronal survival, and other processes that are implicated in the therapeutic effects of antidepressants.

Experimental Protocols

Synthesis of this compound

A detailed method for the synthesis of 2-Amino-6-methyl-4-propyl-triazolo[1,5-a]pyrimidin-5(4H)-one is as follows:

-

Reaction Setup: To a reaction vessel, add 165 g (1 mol) of 2-amino-6-methyl-triazolo[1,5-a]pyrimidin-5-one, 184 g (1.5 mol) of bromopropane, 101 g (1 mol) of triethylamine, and 900 mL of chloroform.

-

Reaction Conditions: Heat the reaction mixture to 65 °C and maintain this temperature for 6 hours.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material (2-amino-6-methyl-triazolo[1,5-a]pyrimidin-5-one) is less than 0.5%.

-

Work-up: After the reaction is complete, recover the chloroform by distillation at 50 °C. To the residue, add 830 mL of ethyl acetate and 330 mL of water and stir to separate the organic phase.

-

Crystallization and Purification: Distill off approximately 500 mL of ethyl acetate to induce crystallization. Collect the crystals by filtration and wash with water until the washings are neutral.

-

Drying: Dry the purified crystals at 70 °C to a constant weight to yield the final product. The expected yield is approximately 176 g (85%) with a purity of 99%.

Biological Assays for Antidepressant-like Activity

The antidepressant-like effects of this compound can be evaluated in rodents using standardized behavioral tests such as the Tail Suspension Test and the Forced Swim Test.

This test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

Protocol:

-

Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.

-

Preparation: Securely attach adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspension: Suspend the mouse by its tail from a horizontal bar, ensuring it cannot touch any surfaces. The suspension height should be sufficient to prevent the mouse from reaching the floor or other objects.

-

Recording: Video record the mouse's behavior for a total of 6 minutes.

-

Analysis: Score the duration of immobility, defined as the absence of any movement except for respiration, typically during the last 4 minutes of the test.

-

Drug Administration: this compound or a vehicle control should be administered intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes) before the test.

This test is another widely used model to screen for antidepressant activity. It is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease escape-oriented behaviors and adopt an immobile posture.

Protocol:

-

Apparatus: Use a transparent cylinder (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes.

-

Pre-swim (optional but recommended for rats): For rats, a 15-minute pre-swim is often conducted 24 hours before the test session to induce a stable baseline of immobility.

-

Test Session: Gently place the mouse into the water cylinder for a 6-minute session.

-

Recording and Analysis: Record the session and score the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as the lack of motion required to keep the head above water.

-

Drug Administration: Administer this compound or vehicle control at a specified time before the test.

Locomotor Activity Test

This assay is crucial to rule out the possibility that the effects observed in the TST and FST are due to a general increase in motor activity rather than a specific antidepressant-like effect.

Protocol:

-

Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to automatically record the animal's movements.

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes.

-

Test Session: Place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 15-60 minutes).

-

Data Collection: Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Drug Administration: Administer this compound or vehicle control prior to placing the animal in the arena.

Quantitative Data Summary

Table 2: Biological Activity of this compound

| Parameter | Species | Tissue/Assay | Value | Reference |

| PDE4 Inhibition (IC₅₀) | Rat | Brain ([³H]-rolipram binding) | 35 nM | |

| PDE3 Inhibition (Kᵢ) | - | - | 9 µM | - |

| PDE4 Inhibition (Kᵢ) | - | - | 10 µM | - |

Conclusion

This compound is a well-characterized PDE4 inhibitor with a clear mechanism of action involving the modulation of the cAMP signaling pathway. Its chemical properties and synthesis are well-documented, and established preclinical models are available to assess its antidepressant-like and other central nervous system effects. This technical guide provides researchers and drug development professionals with the foundational information and methodologies required to further investigate the therapeutic potential of this compound and similar compounds. The provided diagrams offer a clear visual representation of its molecular pathway and the workflows for its synthesis and biological evaluation, serving as a valuable resource for future studies in this area.

An In-Depth Technical Guide to ICI-63197 (CAS Number: 27277-00-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphodiesterase inhibitor ICI-63197, also known as 2-amino-6-methyl-4-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one. This document consolidates available data on its chemical properties, synthesis, mechanism of action, and key experimental findings to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a triazolopyrimidine compound with a well-defined chemical structure. Its key properties are summarized in the table below, providing essential information for experimental design and formulation.

| Property | Value |

| CAS Number | 27277-00-5 |

| Molecular Formula | C₉H₁₃N₅O |

| Molecular Weight | 207.23 g/mol |

| Appearance | White solid |

| Melting Point | 161.8-163 °C |

| Solubility | DMSO: 13 mg/mL |

| pKa | 2.96 ± 0.40 (Predicted) |

| LogP | 0.49 (at 20°C) |

Synthesis Protocol

The synthesis of this compound can be achieved through the alkylation of 2-amino-6-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-one with bromopropane. A detailed protocol is as follows:

Materials:

-

Bromopropane

-

Triethylamine

-

Chloroform

-

Ethyl acetate

-

Water

Procedure:

-

To a reaction vessel, add 2-amino-6-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-one (1 mole), bromopropane (1.5 moles), triethylamine (1 mole), and chloroform (900 mL).

-

Heat the reaction mixture to 65°C and maintain this temperature for 6 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is less than 0.5%.

-

Upon completion, recover the chloroform by distillation at 50°C.

-

To the residue, add ethyl acetate (830 mL) and water (330 mL) and stir to separate the organic phase.

-

Distill off approximately 500 mL of ethyl acetate to concentrate the solution and induce crystallization.

-

Collect the crystals by filtration and wash with water until the washings are neutral.

-

Dry the final product to a constant weight at 70°C to yield 2-amino-6-methyl-4-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one.[2]

Mechanism of Action and Signaling Pathway

This compound functions as a phosphodiesterase (PDE) inhibitor with selectivity for PDE3 and PDE4.[1][4] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE3 and PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, modulating a range of cellular responses.

Pharmacological Data

The primary pharmacological activity of this compound is the inhibition of phosphodiesterases. The available quantitative data on its inhibitory activity is presented below.

| Target | Inhibition Constant (Ki) |

| PDE1 | 487 µM[1] |

| PDE2 | >1000 µM[1] |

| PDE3 | 9 µM[1] |

| PDE4 | 10 µM[1] |

Note: A comprehensive selectivity panel with IC50 values against a broader range of PDE isoforms is not currently available in the public domain.

Preclinical In Vivo Studies

Preclinical studies in animal models have demonstrated the potential therapeutic effects of this compound, particularly in the areas of antidepressant and anti-bronchoconstrictor activity.

Antidepressant Activity

In a key study, this compound was shown to dose-dependently antagonize reserpine-induced hypothermia in mice when administered intraperitoneally at doses ranging from 0.48 to 29.9 µmol/kg.[1] This is a widely used preclinical screen for antidepressant compounds.

Anti-Bronchoconstrictor Activity

This compound has been shown to inhibit acetylcholine-induced bronchospasm in isolated guinea pig lungs. This suggests a potential role in respiratory conditions characterized by airway constriction.

Note: Specific in vivo pharmacokinetic (ADME) and toxicology (e.g., LD50) data for this compound are not currently available in the public domain.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.

Acetylcholine-Induced Bronchospasm in Guinea Pigs

This protocol outlines the procedure to assess the anti-bronchoconstrictor effects of a test compound against acetylcholine-induced bronchospasm.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Acetylcholine chloride

-

Test compound (this compound)

-

Vehicle for test compound

-

Saline solution (0.9% NaCl)

-

Aerosol delivery system (nebulizer and exposure chamber)

-

Stopwatch

Procedure:

-

Fast guinea pigs for 12 hours prior to the experiment, with free access to water.

-

Divide the animals into control and test groups.

-

Administer the test compound (this compound) or its vehicle to the respective groups via the desired route (e.g., intraperitoneal).

-

After a predetermined time (e.g., 30 minutes), place each animal individually into the exposure chamber.

-

Expose the animal to an aerosol of 1% acetylcholine chloride in saline solution generated by a nebulizer.

-

Record the time from the start of exposure to the onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress.

-

Immediately remove the animal from the chamber upon observing PCD and place it in fresh air to recover.

-

Compare the mean PCD times between the control and test groups to determine the protective effect of the test compound.

Reserpine-Induced Hypothermia Antagonism in Mice

This protocol is used to evaluate the potential antidepressant activity of a compound by assessing its ability to reverse reserpine-induced hypothermia.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Reserpine

-

Test compound (this compound)

-

Vehicle for test compound and reserpine

-

Digital rectal thermometer for small rodents

Procedure:

-

House the mice in a temperature-controlled environment (e.g., 22 ± 1°C) for at least 24 hours before the experiment.

-

Measure the baseline rectal temperature of each mouse.

-

Administer reserpine (e.g., 2 mg/kg, intraperitoneally) to all animals except for a saline control group.

-

After 18 hours, measure the rectal temperature to confirm the induction of hypothermia.

-

Administer the test compound (this compound) or its vehicle to the reserpinized mice.

-

Measure the rectal temperature at various time points after the administration of the test compound (e.g., 30, 60, 90, and 120 minutes).

-

Calculate the change in rectal temperature from the post-reserpine baseline for each animal.

-

Compare the temperature changes between the test and vehicle-treated groups to determine the antagonistic effect of the test compound on reserpine-induced hypothermia.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reserpine-induced hypothermia: participation of beta 1 and beta 2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Reversal of hypothermia in reserpine treated mice by neuro- and psycholeptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rrpharmacology.ru [rrpharmacology.ru]

- 6. Lacidipine attenuates reserpine-induced depression-like behavior and oxido-nitrosative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ICI-63197: A Technical Guide for the Study of cAMP-Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ICI-63197, a selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By inhibiting these enzymes, this compound effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular signaling pathways. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines general experimental protocols for its use, and provides visual representations of its mechanism of action and experimental application. This guide is intended to serve as a valuable resource for researchers investigating cAMP-mediated physiological and pathological processes.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating diverse cellular functions, including metabolism, gene expression, cell growth, and neurotransmission. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE superfamily consists of multiple enzyme families, each with distinct substrate specificities and tissue distribution.

This compound is a chemical probe that has been utilized to investigate the roles of specific PDE isoforms in cellular signaling. It exhibits inhibitory activity against both PDE3 and PDE4, making it a valuable tool for studying pathways regulated by these two key enzyme families. Understanding the mechanism of action of this compound allows researchers to dissect the complex downstream effects of elevated cAMP levels in various biological systems.

Quantitative Data

The following table summarizes the known quantitative data for this compound's inhibitory activity against phosphodiesterases.

| Target | Inhibitory Constant (Ki) | Reference |

| Phosphodiesterase 3 (PDE3) | 9 µM | [1] |

| Phosphodiesterase 4 (PDE4) | 10 µM | [1] |

Note: this compound is reported to be selective against PDE1 and PDE2[1]. Further quantitative data from primary literature was not accessible.

Mechanism of Action: cAMP Signaling Pathway

This compound exerts its effects by preventing the breakdown of cAMP. The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are found within primary scientific literature. While the full text of these articles was not accessible for this guide, this section outlines the general methodologies based on available abstracts.

Phosphodiesterase Inhibition Assay (General Protocol)

This protocol describes a general workflow for assessing the inhibitory activity of this compound on PDE enzymes, based on methodologies described in the literature[1].

In Vivo Models for Assessing Antidepressant-like Activity

The antidepressant potential of this compound has been investigated using established rodent models. These experiments typically involve the administration of this compound followed by behavioral assessments.

-

Antagonism of Reserpine-Induced Hypothermia/Hypokinesia: In this model, the ability of this compound to counteract the drop in body temperature and reduction in motor activity induced by reserpine is measured.

-

Potentiation of Yohimbine Lethality: This test assesses the potentiation of the toxic effects of yohimbine, an alpha-2 adrenergic receptor antagonist, by this compound.

Isolated Tissue Preparations for Studying Neurotransmission

To investigate the effects of this compound on neurotransmitter release, isolated tissue preparations are utilized.

-

Rabbit Isolated Pulmonary Artery and Mouse Atria: These tissues can be pre-incubated with a radiolabeled neurotransmitter (e.g., [3H]-noradrenaline). The outflow of radioactivity upon nerve stimulation is then measured in the presence and absence of this compound to determine its effect on neurotransmitter release.

Disclaimer: The experimental protocols outlined above are generalized summaries. Researchers should consult the original publications for detailed, validated protocols. Due to access limitations, the full text of the primary articles could not be reviewed for this guide.

Applications and Research Areas

This compound is a valuable tool for a range of research applications, including:

-

Dissecting the roles of PDE3 and PDE4 in specific cellular pathways.

-

Investigating the therapeutic potential of PDE inhibitors in various disease models.

-

Studying the regulation of neurotransmission and its modulation by cAMP.

-

Exploring the mechanisms underlying the antidepressant effects of PDE inhibitors.

Conclusion

This compound serves as a specific and potent inhibitor of PDE3 and PDE4, making it an indispensable tool for researchers studying cAMP-mediated signaling. Its utility in both in vitro and in vivo experimental settings allows for a comprehensive investigation of the physiological and pathophysiological roles of these key phosphodiesterases. This guide provides a foundational understanding of this compound, its mechanism of action, and its application in scientific research. For detailed experimental procedures, direct consultation of the cited primary literature is essential.

References

Preclinical Profile of ICI-63197: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-63197 is a selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound elevates intracellular cAMP levels, leading to a range of physiological effects. Preclinical investigations have primarily focused on its potential as an antidepressant and its influence on noradrenergic and dopaminergic systems. This document provides a comprehensive overview of the preclinical data on this compound, including its biochemical activity, in vivo pharmacology, and the experimental methodologies used in its evaluation.

Introduction

Cyclic nucleotides, particularly cAMP, are crucial second messengers involved in a myriad of cellular signaling pathways. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE superfamily consists of multiple enzyme families, with PDE3 and PDE4 being key regulators of cAMP levels in various tissues, including the brain and cardiovascular system.

This compound emerged as a tool compound for investigating the physiological roles of PDE3 and PDE4 inhibition. Its ability to selectively inhibit these two PDE families has made it a subject of interest in understanding the downstream consequences of elevated cAMP in specific cellular contexts. Early research pointed towards a potential therapeutic application in depression due to its effects on central nervous system pathways.

Biochemical Profile

Phosphodiesterase Inhibition

This compound demonstrates inhibitory activity against both PDE3 and PDE4. The inhibitory constants (Ki) from in vitro enzyme assays are summarized in the table below. The compound shows selectivity against PDE1 and PDE2.

Table 1: Inhibitory Activity of this compound against Phosphodiesterase Isozymes

| Isozyme | Ki (µM) | Source |

| PDE3 | 9 | [1] |

| PDE4 | 10 | [1] |

| PDE1 | > 100 | [1] |

| PDE2 | > 100 | [1] |

Experimental Protocol: Phosphodiesterase Inhibition Assay

The inhibitory activity of this compound against various PDE isozymes was likely determined using a standard two-step radioenzymatic assay, a common method during the period of its initial investigation.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of purified PDE isozymes, from which the Ki is calculated.

Materials:

-

Purified recombinant human PDE isozymes (PDE1, PDE2, PDE3, PDE4)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Incubation: Purified PDE enzyme is incubated in the assay buffer with varying concentrations of this compound.

-

Substrate Addition: The reaction is initiated by the addition of [³H]-cAMP. The incubation is carried out at 30°C for a fixed period (e.g., 20 minutes) during which the enzyme converts [³H]-cAMP to [³H]-5'-AMP.

-

Reaction Termination: The reaction is terminated by boiling the mixture for 1 minute.

-

Conversion to Adenosine: After cooling, snake venom nucleotidase is added to the mixture and incubated at 30°C for 10 minutes. This enzyme converts the [³H]-5'-AMP to [³H]-adenosine.

-

Separation: The reaction mixture is passed through an anion-exchange resin column. The unreacted [³H]-cAMP binds to the resin, while the resulting [³H]-adenosine is eluted.

-

Quantification: The amount of [³H]-adenosine in the eluate is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve, and the Ki is calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology

Preclinical in vivo studies have revealed the effects of this compound on the central nervous system, consistent with its proposed antidepressant activity.

Antagonism of Reserpine-Induced Hypothermia in Mice

Reserpine-induced hypothermia is a classic animal model used to screen for potential antidepressant drugs. Reserpine depletes central monoamines, leading to a drop in body temperature.

Table 2: Effect of this compound on Reserpine-Induced Hypothermia in Mice

| Treatment | Dose (µmol/kg, i.p.) | Time Post-Dose (min) | Effect |

| This compound | 0.48 - 29.9 | 30 and 90 | Dose-dependent antagonism of hypothermia[1] |

Potentiation of Locomotor Activity in Rats

This compound has been shown to enhance the locomotor-stimulatory effects of dopamine and dopamine agonists when administered directly into the nucleus accumbens of rats.[1] This suggests an interaction with central dopaminergic pathways.

Enhancement of Noradrenergic Transmission

In an ex vivo preparation of rabbit isolated pulmonary artery pre-incubated with [³H]-noradrenaline, this compound was found to significantly enhance the stimulation-induced outflow of radioactivity.[1] This indicates that this compound can potentiate the release of noradrenaline from nerve terminals.

Table 3: In Vivo and Ex Vivo Effects of this compound

| Model | Species | Tissue/Region | Dose/Concentration | Observed Effect |

| Reserpine-Induced Hypothermia | Mouse | - | 0.48-29.9 µmol/kg (i.p.) | Dose-dependent antagonism of hypothermia[1] |

| Dopamine-Induced Locomotion | Rat | Nucleus Accumbens | Not specified | Potentiation of locomotor stimulation[1] |

| Noradrenaline Release | Rabbit | Pulmonary Artery | 30 µM | Enhanced stimulation-induced outflow of [³H]-noradrenaline[1] |

Experimental Protocol: Reserpine-Induced Hypothermia

Objective: To assess the ability of this compound to reverse the hypothermic effects of reserpine in mice.

Animals: Male albino mice (e.g., Swiss-Webster strain), housed under standard laboratory conditions.

Materials:

-

Reserpine

-

This compound

-

Vehicle (e.g., saline with a small amount of Tween 80)

-

Rectal thermometer

Procedure:

-

Baseline Temperature: The basal rectal temperature of each mouse is recorded.

-

Reserpine Administration: Mice are administered a single intraperitoneal (i.p.) injection of reserpine (e.g., 2.5 mg/kg).

-

Drug Administration: At a specified time after reserpine administration (e.g., 18 hours), when hypothermia is established, mice are treated with either vehicle or varying doses of this compound (i.p.).

-

Temperature Monitoring: Rectal temperatures are measured at fixed time points after this compound or vehicle administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The change in rectal temperature from the post-reserpine baseline is calculated for each treatment group. The data are analyzed to determine if this compound significantly antagonizes the reserpine-induced hypothermia compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of PDE3 and PDE4, leading to an increase in intracellular cAMP levels. This elevated cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA).

Caption: Mechanism of action of this compound via inhibition of PDE3 and PDE4.

The potentiation of noradrenergic and dopaminergic signaling by this compound is likely a downstream consequence of elevated cAMP in presynaptic nerve terminals. Increased cAMP can enhance neurotransmitter release through PKA-mediated phosphorylation of proteins involved in the exocytotic machinery.

Caption: Workflow for ex vivo noradrenaline release experiment.

Summary and Future Directions

This compound is a valuable pharmacological tool for studying the roles of PDE3 and PDE4 in cellular signaling. Its preclinical profile demonstrates clear effects on the central nervous system, supporting the hypothesis that inhibition of these PDEs can modulate neurotransmitter systems implicated in depression. The compound's ability to antagonize reserpine-induced hypothermia and potentiate dopamine-mediated locomotor activity provides in vivo evidence of its CNS activity.

Further research could focus on elucidating the specific neuronal circuits and downstream targets of PKA that are affected by this compound. Additionally, exploring the therapeutic potential of more potent and isozyme-selective PDE inhibitors that build upon the foundational knowledge gained from studies with this compound would be a logical next step in drug development. The side effect profile observed in early human studies, such as nausea and dizziness, underscores the need for improved selectivity and targeted delivery in the development of novel PDE inhibitors for CNS disorders.

References

Methodological & Application

Application Notes and Protocols for Utilizing ICI-63197 in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI-63197 is a selective phosphodiesterase (PDE) inhibitor with dual specificity for PDE3 and PDE4.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers involved in a multitude of intracellular signaling pathways. By inhibiting PDE3 and PDE4, this compound increases intracellular levels of cAMP, which is known to play a crucial role in neuronal function, including processes related to mood, anxiety, and cognition.[2][3] Preclinical studies have suggested that this compound possesses antidepressant properties.[1]

These application notes provide a comprehensive overview of the use of this compound and other PDE4 inhibitors in common rodent behavioral models. The included protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the behavioral effects of this class of compounds.

Mechanism of Action: Modulation of cAMP Signaling